2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
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Overview
Description
2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Deprotection and selective cyclization: The protected piperazines are deprotected using PhSH, followed by selective intramolecular cyclization to form the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[4-(2-Chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-22-8-6-21(7-9-22)27(34)33-18-16-31(17-19-33)24-5-3-2-4-23(24)28/h2-9,12-13,20H,10-11,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUAPTCSTWVMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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